molecular formula C19H31NO B13946809 4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol CAS No. 53207-41-3

4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol

Cat. No.: B13946809
CAS No.: 53207-41-3
M. Wt: 289.5 g/mol
InChI Key: SPYDSHBXCCMSOI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. The molecular structure, which integrates a cyclohexyl group, a benzyl alcohol moiety, and a dimethylaminoethyl chain, suggests potential for diverse applications, particularly in medicinal chemistry and neuroscience. Compounds with similar structural features, such as cyclohexyl groups and tertiary amines, are frequently investigated as intermediates in the synthesis of more complex molecules or for their potential biological activity. Research into structurally analogous compounds has explored their roles as antagonists for specific enzymes or receptors, indicating that this compound may hold value in similar exploratory studies. This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety protocols, utilizing personal protective equipment and working in a well-ventilated environment. The specific mechanism of action, physicochemical properties, and full spectrum of applications for this compound are areas for ongoing scientific investigation.

Properties

CAS No.

53207-41-3

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3

InChI Key

SPYDSHBXCCMSOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O

Origin of Product

United States

Preparation Methods

Alkylation and Deprotection

A common approach involves alkylation of a protected benzyl alcohol intermediate followed by deprotection (Figure 1).

Steps :

  • Protection : Benzyl alcohol is acetylated to form 4-cyclohexylbenzyl acetate.
  • Alkylation : The α-carbon is functionalized via nucleophilic substitution. For example:
    • Reaction with 1,1-dimethyl-2-(dimethylamino)ethyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 60°C.
  • Deprotection : Acid hydrolysis (e.g., HCl or H₂SO₄) removes the acetyl group, yielding the final alcohol.

Reaction Conditions :

Step Reagents/Conditions Solvent Temperature Yield
1 Acetic anhydride, pyridine DCM 25°C 92%
2 NaH, 1,1-dimethyl-2-(dimethylamino)ethyl chloride DMF 60°C 78%
3 2M HCl THF/H₂O 80°C 95%

Hydrogenation of Ketone Precursors

An alternative route reduces a ketone intermediate to the alcohol (Figure 2).

Steps :

  • Ketone Synthesis : 4-Cyclohexylacetophenone is prepared via Friedel-Crafts acylation of cyclohexylbenzene.
  • Mannich Reaction : Introduces the dimethylaminoethyl group using formaldehyde and dimethylamine hydrochloride.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the alcohol.

Optimized Conditions :

Step Reagents Solvent Time Yield
1 AlCl₃, acetyl chloride Nitromethane 4h 85%
2 Formaldehyde, dimethylamine·HCl EtOH 12h 70%
3 NaBH₄ MeOH 2h 88%

Comparative Analysis of Methods

Efficiency :

  • Alkylation/Deprotection : Higher overall yield (78–95%) but requires harsh deprotection conditions.
  • Hydrogenation : Milder conditions but involves hazardous Friedel-Crafts reagents.

Purity :

  • Alkylation methods produce fewer side products due to regioselective substitutions.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve safety and efficiency:

  • Alkylation : Conducted in a tubular reactor with DMF at 60°C and 5 bar pressure.
  • Catalytic Hydrogenation : Uses Pd/C (5 wt%) in ethanol at 50°C under 10 bar H₂.

Challenges and Solutions

  • Steric Hindrance : Bulky substituents hinder alkylation. Using polar aprotic solvents (e.g., DMF) enhances reactivity.
  • Racemization : Chiral centers may form during reduction. Asymmetric hydrogenation with (R)-BINAP ligand achieves 94% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketone derivatives, while substitution reactions can produce a variety of substituted benzyl alcohols.

Scientific Research Applications

4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the cyclohexyl and benzyl groups contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties Applications/Observations
4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol (60519-03-1) 4-Cyclohexyl, α-(1,1-dimethyl-2-(dimethylamino)ethyl) ~335.5 (estimated) High lipophilicity, potential CNS activity due to dimethylamino group Likely used in drug discovery for steric and electronic modulation
4-Chloro-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol (36982-00-0) 4-Cl, same α-substituent ~294.8 (estimated) Electron-withdrawing Cl reduces electron density; may lower oxidation stability Synthetic intermediate for halogenated pharmaceuticals
4-(Dimethylamino)benzyl alcohol (CAS inferred from ) 4-N(CH₃)₂ ~151.2 High oxidation yield (80% to aldehyde under Pt@CHs catalysis) Precursor for aldehydes in fine chemical synthesis
4-Ethoxybenzyl alcohol (768-59-2) 4-OCH₂CH₃ ~152.2 Electron-donating ethoxy group enhances oxidation resistance Used in polymer stabilizers and fragrances
4-(Trifluoromethyl)benzyl alcohol (37797-31-2) 4-CF₃ ~176.1 Strong electron-withdrawing CF₃ group; high thermal stability Fluorinated building block in agrochemicals

Biological Activity

4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol, also known by its CAS number 53207-41-3, is a compound with a molecular formula of C19H31NO and a molecular weight of 289.46 g/mol. This compound has garnered attention in various research studies due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group attached to a benzyl alcohol moiety, which is further substituted with a dimethylamino ethyl group. This configuration is believed to influence its biological activity.

PropertyValue
CAS Number53207-41-3
Molecular FormulaC19H31NO
Molecular Weight289.46 g/mol
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, possibly influencing acetylcholinesterase (AChE) activity, which is crucial in neurotransmission.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective properties of compounds related to this class. It was found that certain derivatives exhibited significant inhibition of AChE, indicating potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Activity : In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytic leukemia cells (THP-1). This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using various cell lines, including Rat Wistar Hepatocyte and Mouse Fibroblast (3T3 NIH). The results indicated that while some derivatives showed cytotoxic effects at higher concentrations, they also demonstrated selective activity against cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
Anti-inflammatoryReduced TNF-α and IL-1β production
CytotoxicitySelective toxicity against cancer cells

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